Onitisin

Descripción general

Descripción

Synthesis Analysis

The total synthesis of Onitisin has been reported using dimethylated indanone as the key intermediate . The success of this synthesis route is attributed to the Suzuki–Miyaura cross-coupling reaction of aryl bromide to introduce the vinyl side chain, followed by formyl selective Wacker oxidation to generate the aldehyde .Physical and Chemical Properties Analysis

This compound is a type of compound known as sesquiterpenoids . It is a powder in physical form . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Relevant Papers There are several papers that have been published on this compound. For instance, a paper published in the Journal of Natural Products discusses the total synthesis of this compound . Another paper published in Tetrahedron Letters also discusses the total synthesis of this compound . These papers provide valuable insights into the synthesis and potential applications of this compound.

Aplicaciones Científicas De Investigación

Smooth Muscle Relaxant Properties

Onitisin, along with other phenolic pterosins like onitin and onitinoside, has been studied for its pharmacological properties. Research has shown that these compounds, particularly onitin, can inhibit the contraction of isolated guinea-pig ileum, suggesting a potential application as smooth muscle relaxants. Onitin has been identified as the most potent among them, exhibiting both D receptor and M receptor antagonism of 5-HT, and non-competitive antagonism against histamine (Ho, Yang, Wu, & Wang, 1985).

Role in Oligonucleotide Research

Oligonucleotides (ONs) have gained significant interest as therapeutic agents and research tools. ONs, including this compound, are employed in studying gene function and the development of immunity by blocking the expression or function of target genes. Their therapeutic potential extends to a range of diseases, such as cancer, HIV, and various infections. This compound's relevance in this context highlights its importance in the evolving field of bioinformatics and drug discovery (Lysik & Wu‐Pong, 1999).

Environmental and Medical Applications in Mass Spectrometry

This compound has potential applications in Proton-transfer-reaction mass spectrometry (PTR–MS), a technique for online monitoring of volatile organic compounds at pptv levels. This method, relevant in medical and environmental research, allows for the monitoring of metabolic processes in the human body and the study of VOC emissions in various contexts, indicating this compound's utility in advanced analytical techniques (Lindinger & Jordan, 1998).

Conjugation for Therapeutic and Diagnostic Applications

This compound, as a part of synthetic oligonucleotides, is explored for various therapeutic and diagnostic applications. Its capability to selectively inhibit gene expression by binding to DNA/RNA sequences is significant for treating viral diseases and cancer. This compound is also relevant in designing DNA microchips and materials for nanotechnology, highlighting its versatility in both medical and technological fields (Singh, Murat, & Defrancq, 2010).

Identification and Characterization in Onychium Siliculosum

The discovery of this compound, along with other compounds like pinostrobin and onitinoside, in Onychium siliculosum, showcases its role in phytochemistry. These compounds were isolated and identified, emphasizing this compound's natural occurrence and potential applications in understanding plant biochemistry (Wu, Kuoh, Ho, Yang, & Lee, 1981).

Mecanismo De Acción

Mode of Action

It is known that onitisin is a competitive inhibitor of 4-hydroxyphenyl-pyruvate dioxygenase, an enzyme upstream of fumarylacetoacetate hydrolyase (fah) in the tyrosine catabolic pathway .

Biochemical Pathways

This compound affects the tyrosine catabolic pathway by inhibiting the enzyme 4-hydroxyphenyl-pyruvate dioxygenase . This inhibition prevents the accumulation of catabolic intermediates, which are converted to toxic metabolites in certain pathological conditions .

Result of Action

The result of this compound’s action is the prevention of the accumulation of toxic catabolic intermediates in the tyrosine catabolic pathway . This can potentially alleviate the symptoms of conditions caused by these toxic intermediates.

Propiedades

IUPAC Name |

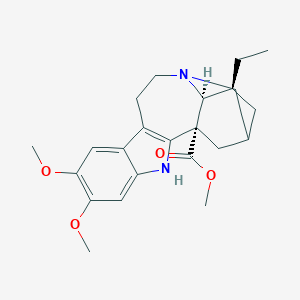

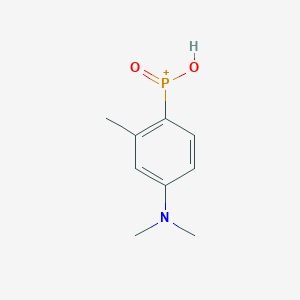

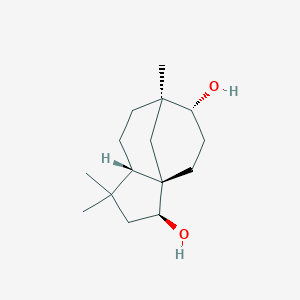

4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-8-10(4-5-16)9(2)13(18)11-6-15(3,7-17)14(19)12(8)11/h16-18H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTHZTCRZGYKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968611 | |

| Record name | 4-Hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53823-03-3 | |

| Record name | Onitisin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Onitisin and where is it found?

A1: this compound is a phenolic pteroside, a type of sesquiterpenoid, first isolated from the fern Onychium siliculosum. [] It has since been found in other fern species, including Dennstaedtia scabra [] and Coniogramme maxima. []

Q2: What is the chemical structure of this compound?

A2: While the exact molecular formula and weight are not explicitly provided in the given abstracts, structural characterization can be inferred. This compound is a phenolic pteroside, indicating the presence of a phenol group attached to a pterosine skeleton. Further research into databases like PubChem or ChemSpider would be required to obtain the precise molecular formula, weight, and detailed spectroscopic data.

Q3: What are the known biological activities of this compound?

A3: Research suggests that this compound, along with its related compounds onitin and onitinoside, exhibits smooth muscle relaxant properties. [] Specifically, it inhibits contractions in the guinea pig ileum, suggesting potential antispasmodic activity. [] Mechanistically, this compound appears to act as an antagonist of both D and M receptors for serotonin (5-HT). []

Q4: Has the structure-activity relationship (SAR) of this compound been investigated?

A4: While the provided abstracts do not delve into specific SAR studies for this compound, they do mention related compounds like onitin and onitinoside. [] These compounds, possessing structural similarities to this compound, also exhibit inhibitory effects on smooth muscle contractions. [] This suggests that the phenolic pteroside scaffold plays a crucial role in their activity. Further research focused on this compound analogues could provide valuable insights into the specific structural features influencing its potency and selectivity.

Q5: What analytical methods are used to identify and quantify this compound?

A5: The research primarily relies on chromatographic techniques for the isolation and purification of this compound from plant extracts. [, ] While specific details about the chromatographic methods are not provided, it is likely that techniques like column chromatography, high-performance liquid chromatography (HPLC), or thin-layer chromatography (TLC) are employed. Subsequent structural elucidation and confirmation likely involve spectroscopic analyses, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Q6: Are there any known applications of this compound?

A6: Currently, the provided research primarily focuses on the isolation, structural characterization, and preliminary biological evaluation of this compound. While its smooth muscle relaxant properties [] hint at potential therapeutic applications, further research is needed to explore its potential uses in treating conditions like muscle spasms or gastrointestinal disorders.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

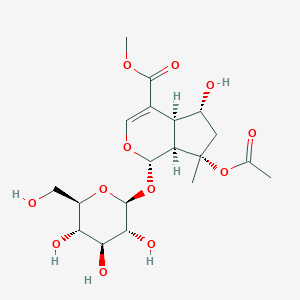

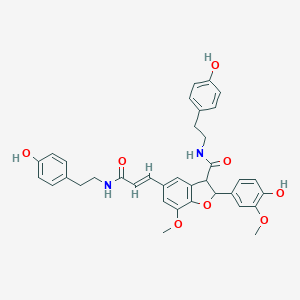

![[(1R,10S,12R,13E,14R,16S)-13-Ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B206716.png)

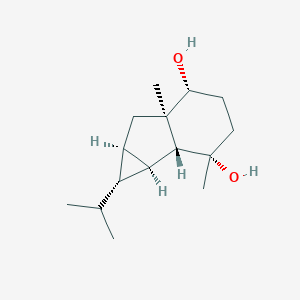

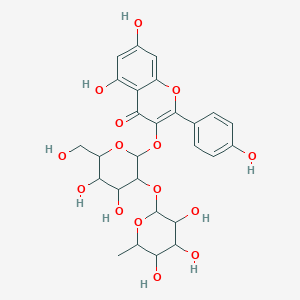

![(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B207646.png)